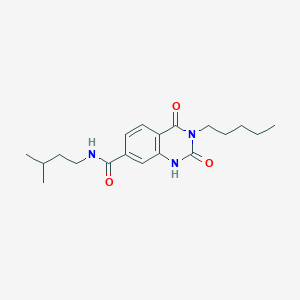

N-(3-methylbutyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Beschreibung

N-(3-methylbutyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a quinazoline derivative characterized by a bicyclic core with two carbonyl groups at positions 2 and 4, a pentyl substituent at position 3, and a carboxamide group at position 7 bearing a 3-methylbutyl chain.

Eigenschaften

IUPAC Name |

N-(3-methylbutyl)-2,4-dioxo-3-pentyl-1H-quinazoline-7-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N3O3/c1-4-5-6-11-22-18(24)15-8-7-14(12-16(15)21-19(22)25)17(23)20-10-9-13(2)3/h7-8,12-13H,4-6,9-11H2,1-3H3,(H,20,23)(H,21,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSSWEVFLWREPII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCCC(C)C)NC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vergleich Mit ähnlichen Verbindungen

Structural Analog: N-(2-chlorobenzyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Key Differences :

Table 1: Structural and Functional Comparison

| Property | Target Compound | N-(2-chlorobenzyl) Analog |

|---|---|---|

| Substituent at N-position | 3-methylbutyl (aliphatic) | 2-chlorobenzyl (aromatic) |

| Molecular Weight* | ~363.45 g/mol | ~425.89 g/mol |

| Key Functional Groups | Carboxamide, pentyl, 2,4-dioxo | Carboxamide, pentyl, 2,4-dioxo |

| Potential Bioactivity | Enzyme inhibition (inferred) | Enhanced receptor binding |

*Calculated based on molecular formulas.

Structural Analog: N-(1,3-benzodioxol-5-ylmethyl)-1-(3-chlorobenzyl)-2,4-dioxo-3-phenylquinazoline-7-carboxamide

Key Differences :

- Core Modifications : The analog includes a phenyl group at position 3 and a 1,3-benzodioxole substituent, introducing steric bulk and electron-donating effects.

- Pharmacokinetics : The benzodioxole group may improve metabolic stability by resisting oxidative degradation, whereas the target compound’s 3-methylbutyl chain could enhance lipophilicity and membrane permeability .

Functional Group Comparison with Non-Quinazoline Analogs

- N-(3-methylbutyl)propanamide (from ) : While simpler, this aliphatic amide shares the 3-methylbutyl chain with the target compound. The quinazoline core in the target likely confers higher rigidity and specificity in biological interactions compared to linear amides .

- N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide (from ) : The hydroxyl and dimethyl groups in this benzamide derivative contrast with the tetrahydroquinazoline core. The latter’s fused ring system may enable π-π stacking interactions in enzyme active sites, which linear amides lack .

Research Findings and Implications

- Substituent Effects : Bulky aromatic groups (e.g., 2-chlorobenzyl or benzodioxole) enhance receptor affinity but may reduce bioavailability due to increased molecular weight. Aliphatic chains (e.g., 3-methylbutyl) balance lipophilicity and synthetic accessibility .

- Core Modifications : The 2,4-dioxo motif in tetrahydroquinazolines is critical for hydrogen bonding with biological targets, as seen in protease inhibitors. Substitution at position 3 (pentyl vs. phenyl) modulates steric hindrance and binding pocket compatibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.